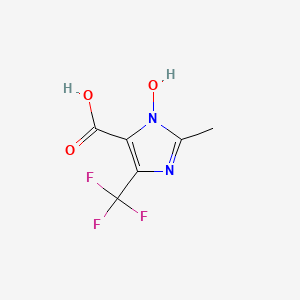

3-Hydroxy-2-methyl-5-(trifluoromethyl)imidazole-4-carboxylic acid

説明

3-Hydroxy-2-methyl-5-(trifluoromethyl)imidazole-4-carboxylic acid is a heterocyclic compound featuring an imidazole core substituted with hydroxyl (position 3), methyl (position 2), trifluoromethyl (position 5), and carboxylic acid (position 4) groups.

特性

IUPAC Name |

3-hydroxy-2-methyl-5-(trifluoromethyl)imidazole-4-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5F3N2O3/c1-2-10-4(6(7,8)9)3(5(12)13)11(2)14/h14H,1H3,(H,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JVWIXWIORWVSON-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=C(N1O)C(=O)O)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5F3N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 3-Hydroxy-2-methyl-5-(trifluoromethyl)imidazole-4-carboxylic acid can be achieved through several methods:

Amide and Formaldehyde Condensation Reaction: This method involves the condensation of formic acid and ethyl ester to form an anhydride, which then undergoes condensation with an amine to yield the target compound.

Acid-Catalyzed Hydrogenation Reaction: In this approach, 2-methyl-4-(trifluoromethyl)thiazole-5-carboxylic acid is hydrogenated in the presence of an acid catalyst to produce the desired product.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as:

Esterification: Conversion of the carboxylic acid to its ester form.

Hydrolysis: Hydrolysis of the ester to regenerate the carboxylic acid group.

Purification: Techniques such as recrystallization or chromatography to purify the final product.

化学反応の分析

Types of Reactions

3-Hydroxy-2-methyl-5-(trifluoromethyl)imidazole-4-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

Reduction: The carboxylic acid group can be reduced to an alcohol.

Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

Oxidation: Formation of 3-oxo-2-methyl-5-(trifluoromethyl)imidazole-4-carboxylic acid.

Reduction: Formation of 3-hydroxy-2-methyl-5-(trifluoromethyl)imidazole-4-methanol.

Substitution: Formation of various substituted imidazole derivatives depending on the nucleophile used.

科学的研究の応用

3-Hydroxy-2-methyl-5-(trifluoromethyl)imidazole-4-carboxylic acid has a wide range of applications in scientific research:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: Investigated for its potential as a biochemical probe due to its unique structural features.

Medicine: Explored for its potential therapeutic properties, including antiviral, anti-inflammatory, and anticancer activities.

Industry: Utilized in the development of new materials with specific properties, such as enhanced stability or reactivity.

作用機序

The mechanism of action of 3-Hydroxy-2-methyl-5-(trifluoromethyl)imidazole-4-carboxylic acid involves its interaction with various molecular targets and pathways:

Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, potentially inhibiting or modulating their activity.

Pathways Involved: It may affect signaling pathways related to inflammation, cell proliferation, and apoptosis, contributing to its therapeutic effects.

類似化合物との比較

Comparison with Structurally Similar Compounds

Substituent Position and Functional Group Variations

5-(Boc-amino)-1-methyl-2-(trifluoromethyl)imidazole-4-carboxylic acid ()

- Key Differences: Position 1: Methyl group (vs. hydrogen in the target compound). Position 5: Boc-protected amino group (vs. hydroxy group).

- The absence of a hydroxyl group reduces hydrogen-bonding capacity, which may affect receptor binding in biological systems.

4-Methyl-2-[4-(trifluoromethoxy)phenyl]-1H-imidazole-5-carboxylic Acid ()

- Key Differences :

- Position 2: Trifluoromethoxyphenyl substituent (vs. methyl group).

- Carboxylic acid at position 5 (vs. position 4).

- Positional isomerism of the carboxylic acid alters acidity (pKa) and hydrogen-bonding interactions .

1-(4-Chlorophenyl)-5-(trifluoromethyl)-1H-1,2,3-triazole-4-carboxylic Acid ()

- Key Differences: Core structure: Triazole (vs. imidazole).

- Impact :

Analytical Data

Pharmacological and Industrial Relevance

- Antitumor Activity : Triazole analogs () show growth inhibition (~70% GP) in lung cancer cells, highlighting the importance of the trifluoromethyl-carboxylic acid motif in oncology .

- Agrochemical Potential: Trifluoromethyl-imidazole derivatives are common in pesticides due to their stability and lipophilicity, though specific data for the target compound are lacking.

- Drug Discovery : Compounds like RNH-6270 (), featuring imidazole-tetrazolyl scaffolds, are used in hypertension drugs, suggesting similar applications for the target compound .

生物活性

3-Hydroxy-2-methyl-5-(trifluoromethyl)imidazole-4-carboxylic acid, a compound with significant potential in medicinal chemistry, has garnered attention due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical formula for this compound is . The compound features a trifluoromethyl group, which is known to enhance biological activity by increasing lipophilicity and altering the electronic properties of the molecule.

Antiviral Activity

Recent studies have indicated that derivatives of imidazole compounds exhibit significant antiviral properties. For instance, certain imidazole derivatives have demonstrated inhibitory effects against various viruses, including cowpox and ectromelia viruses, with selectivity indices (SI) of 20 and 46 respectively . This suggests that this compound might possess similar antiviral capabilities.

Cytotoxicity

The compound has also been evaluated for cytotoxic effects against several cancer cell lines. In vitro studies have shown that imidazole derivatives can exhibit selective cytotoxicity towards tumor cells while sparing normal cells. For example, one study highlighted the cytotoxic activity of a related imidazole derivative against human cervical carcinoma (HeLa) and colon adenocarcinoma (CaCo-2) cell lines . Although specific data on this compound's cytotoxicity is limited, its structural similarities suggest potential efficacy.

The biological activity of imidazole compounds often involves their interaction with various biological targets:

- Enzyme Inhibition : Many imidazole derivatives act as inhibitors of enzymes such as cyclooxygenases (COX), which play a crucial role in inflammation and cancer progression.

- Receptor Modulation : These compounds may also interact with neurotransmitter receptors, influencing pathways involved in neurodegenerative diseases and mental health disorders.

- Antiproliferative Effects : The ability to inhibit cell proliferation through various signaling pathways is a common characteristic among biologically active imidazoles.

Study on Antiviral Properties

In a study focusing on the antiviral properties of imidazole derivatives, compounds were screened against orthopoxviruses. The most active compound demonstrated significant inhibition rates, suggesting that structural modifications could enhance efficacy against viral infections .

Cytotoxicity Assessment

Another research effort assessed the cytotoxic effects of a range of imidazole derivatives against different cancer cell lines. The findings indicated that certain modifications led to enhanced selectivity and potency against specific tumors, reinforcing the potential therapeutic applications of related compounds like this compound .

Data Table: Summary of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。